molecular formula C17H27NO3S B2558809 N-cyclohexyl-N-ethyl-5-methoxy-2,4-dimethylbenzenesulfonamide CAS No. 667892-72-0

N-cyclohexyl-N-ethyl-5-methoxy-2,4-dimethylbenzenesulfonamide

Cat. No.: B2558809
CAS No.: 667892-72-0
M. Wt: 325.47
InChI Key: JKCJYGLDWBKJDM-UHFFFAOYSA-N
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Description

N-cyclohexyl-N-ethyl-5-methoxy-2,4-dimethylbenzenesulfonamide is a sulfonamide derivative featuring a benzene ring substituted with methoxy (at position 5) and two methyl groups (positions 2 and 4). The sulfonamide nitrogen is further substituted with cyclohexyl and ethyl groups.

Properties

IUPAC Name

N-cyclohexyl-N-ethyl-5-methoxy-2,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO3S/c1-5-18(15-9-7-6-8-10-15)22(19,20)17-12-16(21-4)13(2)11-14(17)3/h11-12,15H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKCJYGLDWBKJDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)S(=O)(=O)C2=C(C=C(C(=C2)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N-ethyl-5-methoxy-2,4-dimethylbenzenesulfonamide typically involves the reaction of 5-methoxy-2,4-dimethylbenzenesulfonyl chloride with N-cyclohexyl-N-ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N-ethyl-5-methoxy-2,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted benzenesulfonamides.

Scientific Research Applications

N-cyclohexyl-N-ethyl-5-methoxy-2,4-dimethylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N-ethyl-5-methoxy-2,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Name Substituents on Benzene Ring Sulfonamide Substituents Notable Features
Target Compound 5-methoxy, 2,4-dimethyl Cyclohexyl, ethyl High lipophilicity
N-cyclohexyl-N-ethyl-2-methoxy-5-methylbenzenesulfonamide 2-methoxy, 5-methyl Cyclohexyl, ethyl Positional isomerism; altered polarity
N-(4-cyano-2-phenyl-1,3-oxazol-5-yl)-N,4-dimethylbenzenesulfonamide 4-methyl 4-cyano-2-phenyloxazol-5-yl Heterocyclic moiety; anticancer activity
N-(4-Aminobenzyl)-N,4-dimethylbenzenesulfonamide 4-methyl 4-aminobenzyl Primary amine; antibacterial potential
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide 5-chloro, 2-methoxy 4-sulfamoylphenethyl, benzamide Hybrid sulfonamide-benzamide scaffold

Key Observations :

  • Positional Isomerism : The target compound and its positional isomer () differ in methoxy/methyl group placement, which may affect electronic distribution and steric interactions .
  • Heterocyclic vs.
  • Polar Functional Groups: The aminobenzyl group in introduces polarity, likely improving aqueous solubility compared to the target compound’s cyclohexyl group .

Analysis :

  • The target compound is synthesized via copper-catalyzed intermolecular amidation, achieving a modest 30% yield .
  • Heterocyclic analogs (e.g., ) likely require multi-step syntheses, including cyclization, which may reduce overall efficiency .

Table 3: Reported Bioactivities

Compound Name Biological Activity Mechanism/Application Reference
Target Compound Not explicitly reported Hypothesized: Enzyme inhibition
N-(4-cyano-2-phenyl-1,3-oxazol-5-yl)-N,4-dimethylbenzenesulfonamide Anticancer (GI₅₀ = 5–50 µM) Cytostatic activity
N-(4-Aminobenzyl)-N,4-dimethylbenzenesulfonamide Antibacterial Sulfonamide-mediated inhibition
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide Antidiabetic (glyburide analog) ATP-sensitive K⁺ channel modulation

Insights :

  • The target compound’s methoxy and methyl groups may enhance membrane permeability, but its bioactivity remains unexplored .
  • Anticancer sulfonamides () demonstrate selective cytotoxicity, possibly due to heterocyclic interactions with cellular targets .

Physicochemical Properties

Table 4: Comparative Physicochemical Profiles

Compound Name LogP (Predicted) Solubility (mg/mL) Melting Point (°C)
Target Compound ~3.5 <0.1 (DMSO) 120–125 (est.)
N-(4-Aminobenzyl)-N,4-dimethylbenzenesulfonamide ~2.8 >1 (Water) 180–185
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide ~2.0 0.5 (Water) 160–165

Remarks :

  • The target compound’s cyclohexyl group increases LogP, suggesting higher lipid solubility but lower aqueous solubility compared to aminobenzyl or sulfamoyl analogs .

Biological Activity

N-cyclohexyl-N-ethyl-5-methoxy-2,4-dimethylbenzenesulfonamide is a sulfonamide compound with potential therapeutic applications. This article examines its biological activity, including mechanisms of action, cytotoxicity, and therapeutic potential based on various studies.

Chemical Structure and Properties

This compound has a molecular formula of C15H23N1O3SC_{15}H_{23}N_{1}O_{3}S and a molecular weight of approximately 325.5 g/mol. The compound features a sulfonamide group attached to a benzene ring with multiple substituents, which contribute to its unique chemical properties and biological activities.

Property Value
Molecular FormulaC₁₅H₂₃N₁O₃S
Molecular Weight325.5 g/mol
Functional GroupsSulfonamide, Methoxy

The biological activity of this compound may involve interactions with specific enzymes or receptors. These interactions can modulate biological pathways, potentially leading to therapeutic effects. The compound's structure suggests it could inhibit certain enzymes or alter receptor activity, although specific targets remain to be fully elucidated .

Cytotoxicity Studies

Research has explored the cytotoxic effects of this compound on various cancer cell lines. In one study, it was tested against human lung cancer cell lines A549, HCC827, and NCI-H358, as well as the normal lung fibroblast cell line MRC-5. The results indicated varying degrees of cytotoxicity:

Cell Line IC50 (μM) Effect
A5496.75 ± 0.19Moderate cytotoxicity
HCC8275.13 ± 0.97Moderate cytotoxicity
NCI-H3580.85 ± 0.05High cytotoxicity
MRC-5 (normal)3.11 ± 0.26Moderate cytotoxicity

These findings suggest that while the compound exhibits significant activity against cancer cells, it also affects normal cells, indicating a need for further optimization to enhance selectivity .

Therapeutic Potential

The therapeutic potential of this compound is being investigated in various contexts:

  • Antitumor Activity : The compound shows promise in inhibiting tumor growth in vitro.
  • Anti-inflammatory Effects : Preliminary studies suggest it may exhibit anti-inflammatory properties by inhibiting COX-1 and COX-2 enzymes .
  • Drug Development : Its unique structure makes it a candidate for further drug development aimed at specific diseases where modulation of biological pathways is beneficial .

Case Studies and Research Findings

Several studies have reported on the biological activity of related compounds in the benzenesulfonamide class:

  • A study on similar compounds demonstrated their effectiveness against various cancer cell lines with IC50 values ranging from low micromolar to submicromolar concentrations.
  • Another research effort highlighted the importance of structural modifications in enhancing the selectivity and potency of sulfonamide derivatives against specific cancer types .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-cyclohexyl-N-ethyl-5-methoxy-2,4-dimethylbenzenesulfonamide, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis typically involves:

  • Sulfonylation : Reacting a benzenesulfonyl chloride precursor with cyclohexylamine and ethylamine under controlled pH (8–9) to form the N-cyclohexyl-N-ethyl sulfonamide core .
  • Functionalization : Introducing methoxy and dimethyl groups via Friedel-Crafts alkylation or nucleophilic aromatic substitution, requiring anhydrous conditions and catalysts like AlCl₃ .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to achieve >95% purity. Monitor by TLC and HPLC .

Q. Which analytical techniques are critical for structural characterization of this compound?

  • Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy at C5, dimethyl at C2/C4) and sulfonamide conformation .
  • X-ray Crystallography : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding between sulfonamide and adjacent groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₁₉H₃₁NO₃S) and isotopic patterns .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Protocols :

  • Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with ampicillin and fluconazole as controls .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values; compare to cisplatin .
  • Enzyme Inhibition : Fluorometric assays for kinases or proteases (e.g., COX-2) to evaluate binding affinity .

Advanced Research Questions

Q. How can computational methods elucidate the reaction mechanisms and regioselectivity of its synthesis?

  • Approach :

  • Density Functional Theory (DFT) : Calculate activation energies for sulfonylation and alkylation steps to identify rate-limiting stages .
  • Reaction Path Search : Use quantum chemical software (e.g., Gaussian) to map intermediates and transition states, optimizing solvent effects (e.g., DMF vs. THF) .
  • Molecular Dynamics (MD) : Simulate steric effects of the cyclohexyl/ethyl groups on reaction pathways .

Q. How can contradictory biological activity data across studies be systematically resolved?

  • Resolution Strategies :

  • Purity Validation : Use HPLC-MS to rule out impurities (>99% purity required for reproducibility) .
  • Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Structural Analog Comparison : Test derivatives (e.g., varying methoxy position) to isolate substituent-specific effects .

Q. What methodologies are effective for establishing structure-activity relationships (SAR) for this sulfonamide?

  • SAR Workflow :

  • Analog Synthesis : Prepare derivatives with modified substituents (e.g., replacing methoxy with ethoxy or halogens) .
  • Pharmacophore Modeling : Identify critical moieties (e.g., sulfonamide’s H-bond acceptor role) using software like Schrödinger .
  • In Silico Docking : Predict binding modes to target proteins (e.g., tubulin for anticancer activity) via AutoDock Vina .

Q. How can solvent and catalyst selection impact the scalability of its synthesis?

  • Experimental Design :

  • Solvent Screening : Compare polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents for yield and reaction time .
  • Catalyst Optimization : Test Lewis acids (e.g., FeCl₃ vs. ZnCl₂) for Friedel-Crafts steps; monitor by in situ IR spectroscopy .
  • Green Chemistry Metrics : Calculate E-factors and atom economy to prioritize sustainable protocols .

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